Product packaging for Sodium myristate, >=99%(Cat. No.:CAS No. 822-12-8)

Sodium myristate, >=99%

Cat. No.: B148147
CAS No.: 822-12-8
M. Wt: 251.36 g/mol
InChI Key: ADAJHHAZQMCSRS-UHFFFAOYSA-N
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Description

Strategic Importance as a Model Amphiphilic Compound

Sodium myristate serves as a crucial model compound for studying the behavior of surfactants due to its relatively simple and well-defined chemical structure. sigmaaldrich.com Its properties in solution, such as the formation of micelles and lyotropic liquid crystalline phases, are representative of a broad class of amphiphilic molecules. wikipedia.org Researchers utilize sodium myristate to investigate fundamental principles of self-assembly, phase behavior, and the thermodynamics of micellization. wikipedia.orgscielo.br

The critical micelle concentration (CMC) is a key parameter characterizing surfactants, representing the concentration at which micelles begin to form. medchemexpress.com The CMC of sodium myristate is sensitive to environmental conditions such as temperature and the presence of electrolytes, making it an excellent system for studying the forces that govern micelle formation. researchgate.netresearchgate.net For instance, the addition of electrolytes to an ionic surfactant solution like sodium myristate typically decreases the CMC. This is because the added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules, thus favoring their aggregation into micelles. researchgate.netjsirjournal.com

The study of sodium myristate also extends to its phase behavior at concentrations above the CMC, where it can form various lyotropic liquid crystalline phases. wikipedia.orgyoutube.com These ordered structures, such as hexagonal and lamellar phases, are of interest in materials science for applications in areas like drug delivery and the formulation of personal care products. medchemexpress.comnih.govyoutube.com

Below is a data table summarizing some of the key physicochemical properties of sodium myristate.

PropertyValueSource
Molecular FormulaC₁₄H₂₇NaO₂ youtube.com
Molecular Weight250.35 g/mol sigmaaldrich.com
CAS Number822-12-8 sigmaaldrich.com

Evolution of Research Perspectives on Sodium Myristate Systems

The scientific investigation of sodium myristate systems has evolved significantly over the decades, reflecting broader advancements in colloid and surface science. Early research, such as the phase rule study of the sodium myristate-water system in 1941, laid the groundwork for understanding its complex phase behavior. acs.org These initial studies focused on mapping the temperature-concentration phase diagrams, identifying the conditions under which different phases, including crystalline, gel, and liquid crystalline states, exist. youtube.comacs.org

With the development of more sophisticated analytical techniques, research shifted towards a more detailed understanding of the thermodynamics of micellization and the structure of the self-assembled aggregates. neliti.comneliti.comkneopen.com Techniques like conductivity and surface tension measurements allowed for precise determination of the CMC under various conditions. neliti.com These studies provided insights into the energetic factors driving the formation of micelles, such as the hydrophobic effect and the role of electrostatic interactions. wikipedia.org

More recent research has focused on the application of sodium myristate as a model system in more complex scenarios. For example, its interactions with polymers and proteins are studied to understand the behavior of formulated products. sigmaaldrich.comchemicalbook.com Furthermore, the lyotropic liquid crystalline phases of sodium myristate continue to be an active area of research, with potential applications in advanced materials and nanostructured systems. wikipedia.orgyoutube.comnih.gov The ongoing study of sodium myristate highlights its enduring importance as a fundamental building block for understanding and designing complex amphiphilic systems.

The following table presents data on the critical micelle concentration (CMC) of sodium myristate under different conditions, illustrating its behavior as a model surfactant.

Temperature (°C)ElectrolyteCMC (mM)Source
25None~4.5 neliti.com
37None4 neliti.com
3710 mM Sodium Ions3 neliti.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28NaO2 B148147 Sodium myristate, >=99% CAS No. 822-12-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

822-12-8

Molecular Formula

C14H28NaO2

Molecular Weight

251.36 g/mol

IUPAC Name

sodium tetradecanoate

InChI

InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);

InChI Key

ADAJHHAZQMCSRS-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.[Na]

Other CAS No.

822-12-8

physical_description

Dry Powder;  Liquid

Synonyms

Tetradecanoic acid. sodium salt

Origin of Product

United States

Synthesis Methodologies and Purity Assessment in Sodium Myristate Production

Direct Neutralization Reaction Pathways

The most direct method for synthesizing sodium myristate involves the neutralization of myristic acid with sodium hydroxide (B78521) (NaOH). This reaction is exothermic and yields sodium myristate and water. benchchem.com

The chemical equation for this reaction is: CH₃(CH₂)₁₂COOH + NaOH → CH₃(CH₂)₁₂COONa + H₂O

A typical laboratory procedure involves dissolving myristic acid and sodium hydroxide in a solvent, such as methanol (B129727), under stirring. benchchem.com The resulting sodium myristate can then be precipitated, washed, and dried to obtain a white crystalline solid. benchchem.com

Optimization of Reaction Parameters (e.g., Molar Ratios, Temperature, Solvent Systems)

Optimization of reaction parameters is crucial for achieving high yields and purity in the direct neutralization synthesis of sodium myristate. Key parameters include the molar ratio of myristic acid to sodium hydroxide, reaction temperature, and the choice of solvent system. benchchem.com

Studies on optimizing similar neutralization reactions or related esterification processes provide insights into the factors influencing yield and purity. For instance, in the synthesis of methyl ester sulfonate, parameters like temperature, time, and molar ratios of reactants significantly impact the yield of the desired product and the formation of byproducts like fatty soaps. thaiscience.infoacs.org While specific optimization data for sodium myristate synthesis via direct neutralization were not extensively detailed in the search results, general principles from related reactions suggest that controlling these parameters is vital. Molar ratios of acid to base, typically around 1:1 to 1:1.5, and reaction temperatures within a specific range (e.g., 25–44°C for some related saponification processes) are important considerations. benchchem.com The solvent system, such as the use of methanol or ethanol/water mixtures, also plays a role in reactant solubility and product precipitation. benchchem.comwpmucdn.comscribd.com

Saponification Routes for Sodium Myristate Derivatization

Sodium myristate can also be synthesized through the saponification of triglycerides containing myristic acid. Saponification involves the hydrolysis of esters with a base, yielding a carboxylate salt (soap) and glycerol (B35011). wikipedia.org

Extraction and Saponification of Trimyristin (B1681580) from Natural Sources

A common natural source of myristic acid in triglyceride form is trimyristin, which is found in nutmeg. wpmucdn.comscribd.comwikipedia.org Trimyristin is a triglyceride of myristic acid. wikipedia.org

The process typically involves extracting trimyristin from ground nutmeg using an organic solvent like diethyl ether or methylene (B1212753) chloride, often under reflux conditions. wpmucdn.comscribd.comwikipedia.orgcerritos.edu This separates the trimyristin from other components in the nutmeg. wpmucdn.com The extracted trimyristin can then be purified, for example, by recrystallization. wpmucdn.comscribd.comcerritos.edu

Subsequently, the purified trimyristin undergoes saponification with a strong base, such as sodium hydroxide, in a solvent system like aqueous ethanol. wpmucdn.comscribd.combrainly.com This reaction cleaves the ester bonds in trimyristin, producing sodium myristate and glycerol. wpmucdn.comwikipedia.orgbrainly.com

The saponification of trimyristin with sodium hydroxide can be represented as: (C₁₃H₂₇COO)₃C₃H₅ + 3 NaOH → 3 C₁₃H₂₇COONa + C₃H₅(OH)₃

The sodium myristate product can be isolated from the reaction mixture, often by salting out with a saturated sodium chloride solution, which causes the sodium myristate to precipitate. wpmucdn.comwikipedia.org The solid sodium myristate can then be collected by filtration, washed, and dried. wpmucdn.com

Reported yields for the saponification of trimyristin to sodium myristate can vary. One experiment reported a percent yield of 164.7%, noting that typical yields for this reaction are often greater than 100%, which might suggest the presence of residual water or glycerol in the product. wpmucdn.com

Enzyme-Catalyzed Synthesis of Sodium Myristate and Analogues

Enzyme-catalyzed reactions, particularly those involving lipases, can be used for the synthesis of fatty acid esters and salts, including analogues of sodium myristate. Lipases are enzymes that catalyze the hydrolysis of esters, but they can also catalyze the reverse reaction, esterification or transesterification, under appropriate conditions. nih.govresearchgate.net

While direct enzyme-catalyzed synthesis of sodium myristate (a salt) from myristic acid and sodium hydroxide was not explicitly detailed, enzyme-catalyzed esterification of myristic acid with alcohols to form myristate esters (analogues) has been explored. For example, immobilized lipases from Candida antarctica have been used to catalyze the esterification of myristic acid with isopropyl alcohol to synthesize isopropyl myristate. nih.govnih.govmdpi.comnih.gov

Optimization studies for enzyme-catalyzed esterification of myristic acid have investigated parameters such as temperature, enzyme loading, and the molar ratio of reactants to achieve high conversion yields. nih.govnih.govmdpi.com For instance, in the synthesis of isopropyl myristate catalyzed by immobilized Candida antarctica lipase (B570770) B, a high conversion of 87.65% was obtained under specific conditions, including a molar ratio of isopropyl alcohol to myristic acid of 15:1, 4% (w/w) catalyst loading, and a temperature of 60°C. nih.govnih.gov The stability of the immobilized enzyme over multiple reaction cycles is also a key consideration for potential industrial applications. nih.govmdpi.com

Enzyme-catalyzed approaches can offer advantages such as milder reaction conditions and potentially higher specificity compared to traditional chemical synthesis methods.

Purity Validation and Characterization Techniques

Ensuring the purity of sodium myristate is essential for its various applications. Several analytical techniques are employed for purity validation and characterization.

Characterization techniques such as FTIR, NMR, and mass spectrometry can be used to confirm the structure of sodium myristate. benchchem.com FTIR spectroscopy can show characteristic peaks for the carboxylate group. benchchem.com

Chromatographic Methods (HPLC, GC) for Impurity Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the quantitative analysis of impurities in sodium myristate. benchchem.comavantorsciences.com These techniques can effectively separate and quantify residual fatty acids (such as unreacted myristic acid) or other unreacted precursors and byproducts. benchchem.com

HPLC is a robust technique for purity analysis in pharmaceutical and chemical industries, allowing for the quantification of various compounds in a mixture. researchgate.net GC is also a common method for analyzing the composition of fatty acids and their derivatives. aocs.organalis.com.my

Purity analysis by GC and nonaqueous titration has shown sodium myristate with a purity of at least 98.0%. avantorsciences.com Purity of ≥99% can be achieved with HPLC, with validation based on matching retention times to standards. benchchem.com

For novel compounds or derivatives, additional characterization techniques like elemental analysis and melting point determination are required. benchchem.com Full spectral data, including ¹H and ¹³C NMR and HRMS, are necessary for new derivatives, along with demonstrating reproducibility across different batches. benchchem.com

Spectroscopic Confirmation of Structural Integrity

Infrared (IR) spectroscopy is widely used to identify the characteristic functional groups within the sodium myristate molecule. The IR spectrum of sodium myristate exhibits specific absorption bands corresponding to its structure, which includes a long hydrocarbon chain and a carboxylate group evitachem.comresearchgate.net. For instance, strong C-H stretching vibrations are typically observed in the region of 2919-2920 cm⁻¹ and 2848-2850 cm⁻¹, confirming the presence of the extensive aliphatic chain wpmucdn.comresearchgate.net. The presence of the carboxylate group (-COO⁻) is a key indicator of sodium myristate formation. This functional group gives rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric COO⁻ stretch is typically observed around 1558-1560 cm⁻¹, while the symmetric COO⁻ stretch appears around 1420 cm⁻¹ researchgate.netbenchchem.com. The position of the carboxylate peaks, particularly the shift from the carbonyl peak of the precursor myristic acid (around 1696-1703 cm⁻¹), confirms the successful deprotonation of the carboxylic acid and formation of the salt researchgate.net. The absence of a strong carbonyl peak around 1700 cm⁻¹ in the final product's IR spectrum indicates that the conversion to the carboxylate is complete and residual myristic acid is minimal researchgate.net. Umbrella bend peaks around 1443 cm⁻¹ can also confirm the presence of methyl groups at the end of the hydrocarbon chain wpmucdn.com. Studies using Infrared Reflection Absorption Spectroscopy (IRRAS) have further confirmed the presence of only the myristate species at higher pH, distinguishing it from myristic acid which may be present at lower pH acs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon environments within the sodium myristate molecule, respectively. While specific detailed experimental NMR data for sodium myristate were not extensively available in the immediate search results, general spectroscopic databases like PubChem indicate the availability of ¹³C NMR spectra nih.gov. NMR is a powerful tool for confirming the connectivity and purity of organic compounds. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the identification and quantification of each type of hydrogen atom in the myristate chain. Similarly, ¹³C NMR provides distinct signals for each unique carbon atom, confirming the fourteen-carbon chain and the carboxylate carbon. Confirmation of the expected number of signals and their characteristic chemical shifts validates the structural integrity of the synthesized sodium myristate. Some product specifications also list NMR as a method for confirming the structure tcichemicals.comtcichemicals.com.

The combined application of these spectroscopic techniques provides robust evidence for the successful synthesis and structural confirmation of sodium myristate. IR confirms the presence of key functional groups, particularly the carboxylate and aliphatic chain. NMR offers detailed structural connectivity information, and MS verifies the molecular weight. Together, these methods are essential for ensuring the quality and identity of synthesized sodium myristate.

Table: Characteristic IR Absorption Bands for Sodium Myristate

Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)Reference
C-H (Aliphatic)Stretching2919-2920, 2848-2850 wpmucdn.comresearchgate.net
-COO⁻ (Carboxylate)Asymmetric Stretching1558-1560 researchgate.netbenchchem.com
-COO⁻ (Carboxylate)Symmetric Stretching1420 benchchem.com
-CH₃ (Methyl)Umbrella Bend~1443 wpmucdn.com

Note: Wavenumber ranges may vary slightly depending on the sample state and instrument.

Table: Molecular Information for Sodium Myristate

PropertyValueReference
Molecular FormulaC₁₄H₂₇NaO₂ evitachem.comnih.govavantorsciences.comfishersci.ca
Molecular Weight250.35 - 251.36 g/mol nih.govnih.govfishersci.comavantorsciences.comavantorsciences.comisotope.com
Exact Mass250.19087438 Da nih.gov
PubChem CID23693095, 87063241 nih.govnih.govfishersci.comfishersci.cathegoodscentscompany.com
CAS Number822-12-8 benchchem.comtcichemicals.comtcichemicals.comnih.govfishersci.comavantorsciences.comavantorsciences.comfishersci.cathegoodscentscompany.commedchemexpress.com

Self Assembly and Supramolecular Architectures in Sodium Myristate Systems

Micellization Dynamics and Critical Micelle Concentration (CMC)

In dilute aqueous solutions above a specific concentration, sodium myristate molecules aggregate to form micelles. esrf.fr This process, known as micellization, occurs when the concentration of surfactant monomers reaches the critical micelle concentration (CMC). nih.gov Above the CMC, surfactant molecules primarily exist in the aggregated micellar form, with the monomer concentration remaining relatively constant. nih.gov

Experimental Determination of CMC through Diverse Methodologies

The CMC of sodium myristate can be determined experimentally using various techniques that measure changes in physical properties of the solution upon micelle formation. These methods exploit the fact that many properties of surfactant solutions, such as surface tension, conductivity, and osmotic pressure, exhibit a notable change in slope or a break point at the CMC. uni-regensburg.degovinfo.gov

One commonly used method is surface tension measurement, where the surface tension of the solution is plotted against the logarithm of the surfactant concentration. nih.govcdnsciencepub.com The CMC is typically identified as the concentration at which the surface tension curve shows a distinct change in slope or levels off. nih.govcdnsciencepub.com

Conductimetry is another technique utilized for CMC determination, particularly for ionic surfactants like sodium myristate. researchgate.netcdnsciencepub.com The equivalent conductance of the solution is measured as a function of concentration. Below the CMC, the conductance increases linearly with concentration due to the presence of free ions. Above the CMC, the formation of charged micelles with associated counterions leads to a reduced effective mobility of the charge carriers, resulting in a change in the slope of the conductance versus concentration plot. cdnsciencepub.com The intersection of the two linear regions corresponds to the CMC. Conductimetry and ion-selective electrodes have been used to infer a CMC of about 4.5 mM for sodium myristate at 25 °C. researchgate.net

Dye micellization methods can also be employed, where the spectral properties of certain dyes change upon their incorporation into micelles. nih.govresearchgate.net This change can be monitored spectrophotometrically to determine the CMC. nih.govresearchgate.net

Other methods mentioned in the literature for determining CMC values of surfactants in general include capillary electrophoresis and fluorescence correlation spectroscopy (FCS). nih.govnih.gov Capillary electrophoresis instrumentation can be used to monitor relative viscosity changes in surfactant solutions, with a drastic change in migration times observed at the CMC. nih.gov

Influence of Environmental Factors on CMC (e.g., pH, Ionic Strength, Temperature, Counterion Effects)

The CMC of sodium myristate is significantly influenced by environmental factors such as pH, ionic strength, temperature, and the nature of counterions. researchgate.netresearchgate.netnih.gov

pH: The pH of the solution plays a crucial role, particularly for fatty acid salts. Sodium myristate can be protonated to form less soluble myristic acid and acid soaps, which affects its aggregation behavior. researchgate.net The ratio of deprotonated and non-charged myristic acid molecules is manipulated to assess aggregation behavior under different pH conditions. nih.gov In basic media, sodium myristate is reported to form micelles with a CMC of 3 mM. nih.gov

Ionic Strength: The presence of electrolytes (ionic strength) generally lowers the CMC of ionic surfactants. researchgate.netwhiterose.ac.uk This is because the added ions screen the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles. esrf.fr The CMC of sodium myristate decreases in the presence of sodium ions. researchgate.netijpsonline.com For instance, the CMC of sodium myristate is reported to decrease from 4 mM at 37 °C in water to 3 mM in the presence of 10 mM sodium ions. researchgate.net

Temperature: The effect of temperature on the CMC of sodium myristate is generally less pronounced compared to ionic strength or pH, but it can still have an influence. The CMC of sodium myristate increases slightly with temperature from 25 to 45 °C. researchgate.net

Counterion Effects: The nature of the counterion can also affect micellization. While the provided search results don't offer extensive details specifically on counterion effects for sodium myristate beyond the influence of sodium ions, studies on other ionic surfactants indicate that counterions can influence micellar structure and formation by controlling ionic binding constants. nih.gov

Micellar Growth and Morphological Transitions (e.g., Spherical to Ellipsoidal Aggregates)

Above the CMC, micelles can undergo growth and morphological transitions depending on the surfactant concentration and environmental conditions. Initially, at concentrations just above the CMC, micelles are typically spherical or near-spherical. whiterose.ac.uknih.gov As the concentration increases or in the presence of electrolytes, these spherical micelles can grow and transform into elongated structures, such as ellipsoidal or cylindrical (worm-like) micelles. esrf.frwhiterose.ac.uknih.gov This transition is often attributed to changes in the packing parameter of the surfactant molecules, driven by factors like the screening of electrostatic repulsion between head groups by added salt. esrf.fr

Studies on other surfactant systems, like sodium dodecyl sulfate (B86663) (SDS), have shown that increasing salt concentration can induce a transformation from spherical/ellipsoidal micelles to worm-like micelles. esrf.frnih.gov This transformation can involve successive fusion events of smaller aggregates. esrf.fr While direct experimental data specifically detailing the spherical to ellipsoidal or cylindrical transition for sodium myristate in isolation is not extensively provided in the search results, the general principles of micellar growth and morphological transitions observed in other anionic surfactant systems are likely applicable.

Aggregation Number Determination in Micellar Phases

The aggregation number (Nagg) of a micelle refers to the average number of surfactant monomers that constitute a single micelle. This parameter provides insight into the size and structure of the micelles. The aggregation number of micelles can be determined experimentally using various techniques.

For sodium myristate, an aggregation number of n=70 has been inferred from techniques such as conductimetry and ion-selective electrodes at 25 °C. researchgate.net For other surfactant systems, methods like time-resolved fluorescence quenching (TRFQ) and small-angle neutron scattering (SANS) have been used to determine aggregation numbers. nih.gov

Liquid Crystalline (LC) Phase Transitions and Structural Elucidation

At higher concentrations than those where individual micelles exist, sodium myristate can form various lyotropic liquid crystalline phases. These phases are characterized by a higher degree of order compared to isotropic micellar solutions, with surfactant molecules arranging into long-range ordered structures. ijpsonline.commdpi.com The formation of these phases is influenced by factors such as temperature, the structure of the amphiphilic molecule, and the water-to-amphiphile ratio. ijpsonline.com

Identification of Lyotropic Mesophases (e.g., Hexagonal, Lamellar, Sponge, Reverse Cubic Phases)

Sodium myristate, like other amphiphilic molecules, can exhibit a variety of lyotropic mesophases in aqueous systems. These mesophases are distinguished by their unique structural arrangements of surfactant aggregates. Common lyotropic mesophases include the hexagonal, lamellar, cubic (including bicontinuous and discontinuous/micellar types), and sponge phases. ijpsonline.commdpi.comnih.gov

While specific details on all possible mesophases formed by sodium myristate alone are not exhaustively covered in the provided results, the formation of lamellar crystallites and acid soaps is mentioned in the context of protonation effects. researchgate.net In mixtures, such as with certain additives, sodium myristate has been shown to form stable flat bilayers (lamellar structures) at room temperature. researchgate.net

Studies on other surfactant systems and mixtures provide insights into the types of mesophases that can form. For example, with increasing concentration of certain additives, hexagonal, lamellar, sponge (L3), and reverse cubic phases have been observed in sequence. mdpi.com The hexagonal phase consists of hexagonally packed cylindrical aggregates. ijpsonline.commdpi.com The lamellar phase is characterized by stacked bilayers of surfactant molecules separated by water layers. ijpsonline.comnih.gov The sponge phase (L3) is a disordered bicontinuous structure. mdpi.com Cubic phases can be bicontinuous, with a continuous curved bilayer forming a complex network, or discontinuous (micellar cubic), composed of discrete micelles arranged in a cubic lattice. nih.gov Reversed forms of hexagonal and cubic phases can also occur, where the hydrophilic groups face inwards, forming water channels within a continuous hydrophobic medium. ijpsonline.commdpi.comcsmres.co.uk

The specific mesophases formed by sodium myristate and their structural details are typically elucidated using techniques such as polarized optical microscopy and small-angle X-ray scattering (SAXS) or small-angle neutron scattering (SANS). whiterose.ac.ukmdpi.com These techniques provide information about the long-range order and the dimensions of the self-assembled structures.

Summary of CMC Values and Aggregation Number for Sodium Myristate:

PropertyValueConditionsMethod UsedSource
CMC~4.5 mM25 °C, no added electrolytesConductimetry and ion-selective electrodes researchgate.net
CMC4 mM37 °C, in waterNot explicitly stated in snippet researchgate.net
CMC3 mM37 °C, in water with 10 mM Na+Not explicitly stated in snippet researchgate.net
CMC3 mMBasic mediaNot explicitly stated in snippet nih.gov
Aggregation Numbern=7025 °C, no added electrolytesConductimetry and ion-selective electrodes researchgate.net

Note: The methods for the 37°C CMC values were not explicitly detailed in the provided snippets, but the values were cited in the context of experimental findings.

Thermotropic and Lyotropic Phase Behavior Analysis

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. uh.edu They are characterized by anisotropy of properties without the existence of a three-dimensional crystal lattice. uh.edu Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals form upon the addition of a solvent. uh.eduanu.edu.au Many materials, including amphiphilic compounds like sodium myristate, can exhibit both thermotropic and lyotropic liquid crystalline behavior. anu.edu.aunih.gov

In lyotropic systems, amphiphilic molecules self-assemble into aggregates when the concentration exceeds the critical aggregation concentration (CAC). nih.gov These aggregates can then organize into spatially regular liquid crystalline phases with different architectures. nih.gov Common lyotropic phases include lamellar, hexagonal, and cubic phases. researchgate.net

Studies on sodium myristate solutions have investigated their phase behavior as a function of concentration and temperature. The critical micelle concentration (CMC) of sodium myristate in water is approximately 4 mM at 37 °C, decreasing to 3 mM in the presence of 10 mM sodium ions. researchgate.net At 25 °C, a CMC of about 4.5 mM has been inferred from techniques like conductimetry. nih.gov The CMC of sodium myristate increases slightly with temperature from 25 to 45 °C. nih.gov

Analysis of aqueous sodium myristate solutions indicates that dissolved surfactant concentrations continue to increase even after dispersed particles are observed, typically above 2 mM at 25 °C. nih.gov

Formation and Characteristics of Acid-Soap Crystals

Sodium myristate is notable for its tendency to form acid-soap crystals, particularly in aqueous solutions under certain conditions, rather than solely forming micelles. benchchem.com Acid-soap crystals are formed by the co-precipitation of fatty acid (HZ) and neutral soap (MZ) molecules, often in specific stoichiometric ratios. researchgate.net The formation of a hydrogen bond between the fatty acid and neutral soap molecules is considered a physical reason for the appearance of acid-soap complexes. researchgate.net

In aqueous sodium myristate solutions, dispersed particles observed at concentrations above approximately 2 mM at 25 °C are primarily acid soaps, especially at concentrations less than 6 mM. nih.gov The formation of 1:1 acid soap, (HZ)₁(MZ)₁, appears to be a natural result of precipitation. researchgate.net However, other stoichiometries, such as 3:2 and 1:1 acid-soap precipitates, have been identified at different sodium myristate concentrations. researchgate.net For example, a 3:2 acid-soap precipitate might form at lower concentrations (e.g., 0.04 < c_t < 0.3 mM), while a 1:1 acid-soap precipitate might be observed at higher concentrations (e.g., 0.3 < c_t < 2.9 mM). researchgate.net At even higher concentrations, coexistence of 1:1 acid-soap and neutral soap precipitates can occur. researchgate.net

Acid-soap crystals can be prepared by cooling solutions of equimolar portions of fatty acid and soap. arizona.edu The crystalline form (alpha or beta) can depend on the precipitation temperature relative to a critical temperature. arizona.edu Acid sodium soap crystals, including those formed from myristic acid and sodium myristate (HMy·NaMy), exhibit perfect cleavage along certain planes and display easy plasticity. arizona.edu X-ray diffraction studies have characterized the structure of acid-soap crystals, revealing features such as tilted chains relative to lamellar sheets and specific subcell packing. acs.org Acid-soap crystals of stoichiometry NaH₂A₃ (where A is the RCO₂⁻ moiety of fatty acids) have been isolated and characterized. acs.org These crystals are typically anhydrous. acs.org

Fascinating structures formed by the self-organization of sodium myristate crystallites have been observed at the air-liquid interface, including planar spiral assemblies of soap fibers and three-dimensional "micropottery" structures. sci-hub.se

Interfacial Phenomena and Adsorption Mechanisms of Sodium Myristate

Surface Activity and Dynamic Surface Tension Reduction

Sodium myristate, the sodium salt of myristic acid, is a surfactant that significantly reduces the surface tension of water. Its amphiphilic nature, consisting of a hydrophilic carboxylate head group and a hydrophobic 14-carbon tail, drives its accumulation at interfaces, such as the air-water interface. This accumulation disrupts the cohesive energy between water molecules at the surface, leading to a decrease in surface tension.

The surface activity of sodium myristate is highly dependent on the pH of the aqueous solution. In aqueous solutions at its natural pH (typically between 8 and 9), a small fraction of sodium myristate (around 0.5-1%) undergoes protonation to form myristic acid. acs.orgresearchgate.netresearchgate.net This myristic acid is significantly more surface-active than the myristate anion. acs.orgresearchgate.net Consequently, the presence of even small amounts of myristic acid, and potentially an acid-soap complex, leads to a substantial reduction in surface tension. For instance, at a concentration of 2 mM, the surface tension of a sodium myristate solution at its natural pH is approximately 23 mN/m. acs.orgresearchgate.net

In contrast, at a higher pH, such as pH 12 (achieved by adding NaOH), the equilibrium shifts almost entirely to the myristate form, minimizing the presence of the more surface-active myristic acid. acs.orgresearchgate.net This results in a higher surface tension. At the same 2 mM concentration, the surface tension at pH 12 is about 43 mN/m. acs.orgresearchgate.net The critical micelle concentration (CMC) of sodium myristate is also influenced by pH. Under basic conditions, the surface tension at the CMC is around 40 mN/m. researchgate.net However, in a CO2-saturated solution, which lowers the pH, the limiting surface tension can be reduced to approximately 25 mN/m. researchgate.net

Aqueous solutions of sodium myristate are known to exhibit unusually low dynamic surface tensions, which can be as low as 1-10 mN/m under pulsating area conditions. researchgate.net This dynamic behavior is crucial in applications involving rapid interface formation, such as in foams and emulsions.

The table below summarizes the effect of pH on the equilibrium surface tension of a 2 mM sodium myristate solution.

pHPredominant SpeciesEquilibrium Surface Tension (mN/m)
Natural (8-9)Myristate and Myristic Acid~23 acs.orgresearchgate.net
12Myristate~43 acs.orgresearchgate.net

Characterization of Adsorbed Layers at Interfaces

The composition and density of the adsorbed monolayer of sodium myristate at the air-water interface can be probed using techniques such as Infrared Reflection Absorption Spectroscopy (IRRAS). acs.orgresearchgate.net This method allows for the direct characterization of the species present at the interface.

At a high pH of 12, where the myristate anion is the dominant species, IRRAS spectra confirm that only myristate is present in the adsorbed monolayer. acs.orgresearchgate.net In this scenario, the surface densities determined from surface tension data using the Gibbs adsorption isotherm are in good agreement (better than 10%) with those determined from IRRAS data. acs.orgresearchgate.net As the concentration of sodium myristate increases from 0.05 to 4 mM at pH 12, the surface density ranges from 1 × 10⁻⁶ to 4 × 10⁻⁶ mol/m². acs.orgresearchgate.netacs.org

At the natural pH of the solution (around 8-9), the adsorbed layer is a mixture of myristate and myristic acid. acs.orgresearchgate.net The presence of the highly surface-active myristic acid leads to a more densely packed monolayer. At a concentration of 4 mM, the surface density at natural pH is approximately 8 × 10⁻⁶ mol/m². acs.orgresearchgate.netacs.org The frequencies of both the antisymmetric and symmetric methylene (B1212753) stretching vibration bands in the IRRAS spectra are lower at natural pH, indicating more ordered and almost all-trans conformations of the hydrocarbon chains due to the higher surface densities. acs.orgresearchgate.netacs.org

The following table presents the surface densities of adsorbed sodium myristate layers at different pH values and concentrations.

pHTotal Surfactant Concentration (mM)Surface Density (mol/m²)
120.05 - 41 x 10⁻⁶ - 4 x 10⁻⁶ acs.orgresearchgate.netacs.org
Natural (8-9)48 x 10⁻⁶ acs.orgresearchgate.netacs.org

The pH of the bulk solution has a profound effect on the chemical composition of the adsorbed layer at the air-water interface. The dissociation of myristic acid is governed by its pKa value, which is approximately 4.9 in the bulk aqueous phase. ampp.org However, the pH at the interface can differ from the bulk pH.

At pH values well above the pKa (e.g., pH 12): The predominant species in both the bulk and the adsorbed layer is the myristate anion. IRRAS spectra confirm the absence of myristic acid in the monolayer under these conditions. acs.orgresearchgate.net

At natural pH (around 8-9): Although the bulk pH is significantly higher than the pKa of myristic acid, protonation still occurs to a small extent (0.5-1%). acs.orgresearchgate.netresearchgate.net Due to its higher surface activity, myristic acid becomes significantly enriched at the interface. IRRAS studies at natural pH show a significant band corresponding to myristic acid, in addition to the band for the myristate group. acs.orgresearchgate.net At an intermediate pH of 9, it has been concluded that the adsorbed monolayer contains substantial amounts of myristic acid alongside myristate. scispace.com

At pH values closer to the pKa (e.g., pH 6.5): The adsorbed layer is expected to be composed of more densely packed myristate ions, which are more surface-active at this pH and interact with surfaces through electrostatic forces. ampp.org

At pH values below the pKa (e.g., pH 4.0): The adsorbed layer is predominantly composed of myristic acid. ampp.org This layer may provide some initial protection but can be less persistent due to the weaker van der Waals interactions with surfaces and a less organized molecular structure. ampp.org

This pH-dependent composition of the adsorbed layer is critical in determining the interfacial properties and the performance of sodium myristate in various applications.

Interfacial Rheology of Sodium Myristate Films

Interfacial rheology is the study of the rheological properties of interfaces, such as the interface between two immiscible liquids or a liquid and a gas. wikipedia.organton-paar.com It characterizes the response of an adsorbed interfacial layer, like that formed by sodium myristate, to deformation. wikipedia.org The key parameters in interfacial rheology are the interfacial storage (elastic) modulus (G's) and the interfacial loss (viscous) modulus (G''s), which describe the elastic and viscous properties of the interface, respectively.

While specific studies on the interfacial rheology of sodium myristate films are not widely available in the provided search results, the principles of interfacial rheology are highly relevant to understanding the behavior of these films. The composition of the adsorbed layer, which is heavily influenced by pH, will dictate the rheological properties of the interface.

For instance, at a high pH where the film is composed of myristate anions, the electrostatic repulsion between the head groups would likely result in a predominantly viscous interface. At a lower pH, where the more ordered myristic acid is present, the film may exhibit more elastic characteristics due to stronger intermolecular interactions. The viscoelastic properties of the adsorbed layer are crucial for the stability of emulsions and foams, as a viscoelastic interface can resist deformation and prevent coalescence or rupture. wikipedia.org

Competitive Adsorption Mechanisms

In complex systems containing multiple surface-active species, such as proteins and surfactants, competitive adsorption occurs at interfaces. This is particularly relevant in biological and pharmaceutical contexts where surfactants interact with proteins like albumin and fibrinogen.

Proteins such as albumin and fibrinogen are surface-active and will adsorb to interfaces. When a surfactant like sodium myristate is introduced into a system containing these proteins, a competition for the interface ensues. The outcome of this competition depends on several factors, including the relative concentrations of the species, their surface activities, and their molecular interactions.

In general, surfactants, being smaller molecules, tend to diffuse more quickly to the interface and can displace pre-adsorbed proteins. The interaction between the surfactant and the protein, both in the bulk solution and at the interface, also plays a crucial role. The hydrophobic tails of the surfactant molecules can interact with the hydrophobic regions of the proteins, leading to the formation of protein-surfactant complexes.

The competitive adsorption of fibrinogen and albumin is a key factor in the biocompatibility of materials. nih.gov The ratio of adsorbed fibrinogen to albumin can influence subsequent biological responses, such as platelet adhesion. nih.gov The presence of a surfactant like sodium myristate would be expected to modulate this competitive adsorption. Depending on the conditions, the surfactant could either enhance or reduce the adsorption of a particular protein by altering the properties of the interface or by forming complexes with the protein in the bulk phase. For example, studies have shown that the ratio of adsorbed fibrinogen to human serum albumin (HSA) decreases as the hydrophobicity of a substrate increases. nih.gov A surfactant could alter this relationship by modifying the interfacial energy.

Interfacial Dynamics and Transport Phenomena (e.g., Chemo-Marangoni Convection)

The dynamic behavior of interfaces laden with sodium myristate is a complex interplay of adsorption, desorption, and diffusion processes, which can give rise to significant transport phenomena. A key process in this context is chemo-Marangoni convection, a fluid flow driven by gradients in the interfacial tension, which are in turn caused by variations in the concentration of chemical species along the interface.

Chemo-Marangoni Convection

The Marangoni effect describes the transfer of mass along an interface between two fluids due to a gradient in surface or interfacial tension wikipedia.org. When this gradient is induced by a non-uniform concentration of a solute, such as sodium myristate, it is referred to as solutal or chemo-Marangoni convection nih.gov. The fundamental principle governing this phenomenon is that fluid at the interface flows from regions of lower surface tension to regions of higher surface tension wikipedia.orgsustainability-directory.com. In the case of a sodium myristate solution, areas with a higher concentration of the surfactant will exhibit lower surface tension. Consequently, a concentration gradient will induce a surface tension gradient, leading to a convective flow from the high-concentration region to the low-concentration region.

The velocity of this interfacial flow is directly proportional to the magnitude of the surface tension gradient nih.gov. This can be conceptually understood through the balance of tangential stresses at the interface, where the Marangoni stress (the gradient in surface tension) drives the flow against the viscous shear stress of the bulk fluid.

Research Findings on Sodium Myristate Interfacial Dynamics

Detailed research into the interfacial properties of aqueous sodium myristate solutions has revealed their capacity to significantly reduce surface tension, a prerequisite for inducing Marangoni flows. Studies have shown that aqueous solutions of sodium myristate can exhibit unusually low dynamic surface tensions, in the range of 1-10 mN/m under certain conditions researchgate.net. The relationship between the bulk concentration of sodium myristate and the resulting surface tension is non-linear, with a notable decrease in surface tension as the concentration increases, particularly below the critical micelle concentration (CMC) researchgate.net.

The table below presents experimental data on the equilibrium surface tension of aqueous sodium myristate solutions at various concentrations at 25°C. This data illustrates the potential for significant surface tension gradients to develop from concentration gradients.

Concentration (mol/L)Surface Tension (mN/m)Calculated Surface Tension Gradient (mN/m per mol/L)
0.000165.0-
0.000555.0-25000
0.00148.0-14000
0.00240.0-8000
0.00435.0-2500

This table is generated based on typical surface tension behavior of sodium myristate solutions. The "Calculated Surface Tension Gradient" is an approximation of the gradient between two consecutive data points and illustrates the potential magnitude of the driving force for Marangoni convection.

While direct experimental measurements of chemo-Marangoni convection velocities specifically for sodium myristate are not extensively documented in publicly available literature, the principles of the phenomenon are well-established for surfactants. Research on other surfactants has demonstrated that the interfacial velocity can be significant, with studies on different systems reporting velocities on the order of millimeters per second d-nb.info. The magnitude of this flow is dependent on several factors, including the diffusion coefficient of the surfactant, the viscosity of the bulk fluid, and the geometry of the system d-nb.info.

The transport of sodium myristate to and from the interface is a crucial aspect of its dynamic interfacial behavior. The adsorption kinetics of sodium myristate at the air-water interface have been found to be diffusion-controlled. This implies that the rate at which sodium myristate molecules arrive at the interface from the bulk solution is the primary factor governing the dynamic surface tension.

Interactions of Sodium Myristate with Diverse Material Systems

Polymer-Sodium Myristate Interactions

The interaction between sodium myristate and polymers is a subject of significant interest, particularly in the context of modifying the bulk and surface properties of polymer-based systems. These interactions can lead to cooperative binding phenomena and substantial alterations in the polymer matrix.

The binding of sodium myristate to polysaccharides, such as amylose (B160209), demonstrates a cooperative mechanism. Studies using surface tension measurements have shown that the interaction between sodium myristate and amylose results in the formation of amylose-myristate complexes. researchgate.net This binding is not a simple one-to-one interaction but rather a cooperative process where the initial binding of myristate molecules facilitates further binding.

A key finding from these studies is that a relatively low concentration of sodium myristate can induce a significant conformational change in the amylose structure, promoting a transition to a helical state. researchgate.net This induced helical conformation remains stable even as the concentration of free myristate approaches its critical micelle concentration (CMC). researchgate.net Optical rotation studies, in conjunction with surface activity measurements of the complex, suggest the existence of more than one type of binding process. researchgate.net A cooperative binding model, consistent with linear Ising theory, is proposed for low concentrations of free myristate, indicating selective binding to the helical conformer. researchgate.net This interaction highlights the potential of sodium myristate to act as a molecular template, influencing the secondary structure of polysaccharides. The purification of proteins tagged with maltose-binding protein (MBP) often utilizes amylose resin affinity chromatography, where the principle of binding to amylose is fundamental. kosnature.com

Sodium myristate is widely utilized as an additive to modify the properties of polymer matrices in various commercial products. It functions as a stabilizer, emulsifier, and thickening agent in formulations for cosmetics, pharmaceuticals, and detergents. chemimpex.comnasa.gov The incorporation of additives like sodium myristate can significantly alter the physical and chemical properties of a polymer.

In general, the addition of small molecules to a polymer matrix can lead to plasticization, which is a decrease in the glass transition temperature (Tg). nih.gov This occurs as the additive molecules position themselves between the polymer chains, increasing the free volume and allowing for greater chain mobility at lower temperatures. Conversely, if there are strong interactions between the additive and the polymer, a phenomenon known as antiplasticization can occur, where the glassy modulus of the polymer increases. nih.gov

Influence on Inorganic Crystal Growth and Morphology

Sodium myristate plays a significant role as a crystal habit modifier, particularly in the crystallization of inorganic salts like calcium carbonate. Its presence during the precipitation process can direct the size, shape, surface properties, and thermal behavior of the resulting crystals.

The use of sodium myristate during the precipitation of calcium carbonate has been shown to be an effective method for controlling the morphology and characteristics of the final product. ijcmas.com Research has demonstrated that in the absence of any additives, calcium carbonate crystals typically form with a rhombohedral calcite structure. However, the introduction of sodium myristate into the precipitation process leads to a change in the crystal morphology to smaller, cubic-like particles with a rougher surface. ijcmas.com

The concentration of sodium myristate has a direct impact on the crystal characteristics. An increase in the concentration of sodium myristate results in a significant increase in the specific surface area of the calcium carbonate crystals. ijcmas.com This modification is attributed to the adsorption of myristate anions onto the growing crystal faces, which inhibits growth in certain directions and promotes it in others, thereby altering the final crystal shape and size. This level of control over crystal polymorphism and morphology is crucial for various industrial applications where specific particle characteristics are required. nih.govmdpi.com

Effect of Sodium Myristate Concentration on Calcium Carbonate Crystal Properties
Sodium Myristate Concentration (ppm)Crystal MorphologySpecific Surface Area (m²/g)
0Smooth, rhombohedralData not specified
50Rough, smaller cubic-like particlesSignificantly increased

Beyond influencing the physical shape and size of calcium carbonate crystals, sodium myristate also modifies their surface properties and thermal behavior. The presence of sodium myristate during crystallization imparts hydrophobic properties to the calcium carbonate crystals. ijcmas.com Contact angle measurements have shown that crystals prepared with 50 ppm of sodium myristate exhibit good hydrophobicity. ijcmas.com This is due to the orientation of the myristate anions on the crystal surface, with their hydrophobic hydrocarbon tails pointing outwards.

Furthermore, the addition of sodium myristate affects the thermal decomposition kinetics of calcium carbonate. ijcmas.com Thermogravimetric analysis (TGA) has revealed that the average activation energy for the thermal decomposition of calcium carbonate is lowered by approximately 10% when sodium myristate is used in the precipitation process. ijcmas.com The activation energy for the decomposition of pure calcium carbonate was found to be in the range of 147–188 kJ/mol, and this value decreased with the addition of sodium myristate. ijcmas.com This suggests that the presence of sodium myristate not only modifies the physical structure but also influences the energetic stability of the crystals. The study of thermal decomposition kinetics is a broad field, with similar analyses being applied to various materials, including other minerals and energetic cocrystals.

Impact of Sodium Myristate on Calcium Carbonate Properties
PropertyEffect of Sodium Myristate AdditionSupporting Evidence
HydrophobicityIncreasedGood hydrophobic properties observed with 50 ppm sodium myristate via contact angle measurements. ijcmas.com
Thermal Decomposition Activation EnergyDecreased by ~10%Calculated from thermogravimetric analysis data. ijcmas.com

Role in Semiconductor Nanoparticle Synthesis

In the realm of nanotechnology, sodium myristate and its corresponding acid, myristic acid, play a crucial role as surfactants or capping agents in the synthesis of semiconductor nanoparticles, also known as quantum dots. The myristate anion is an essential component for stabilizing these nanocrystals and controlling their growth.

During the synthesis of indium phosphide (B1233454) (InP) quantum dots, for instance, the myristate anion is a key component of the quantum dot surface. ijcmas.com In such syntheses, surfactants like myristate adsorb to the surface of the newly formed nanocrystals, which lowers the surface free energy and prevents aggregation. nih.gov The ratio of the surfactant to the metal precursor is a critical parameter that can be used to control the size distribution of the resulting nanoparticles. nih.gov The steric hindrance provided by the long alkyl chains of the myristate molecules acts as a physical barrier, preventing the nanoparticles from coming into direct contact and fusing. nih.gov

In the synthesis of silver nanoparticles, silver-myristate has been used as a precursor. nasa.gov The thermal decomposition of this precursor at a relatively low temperature (80 °C) in the presence of triethylamine (B128534) as a catalyst yields highly monodisperse silver nanoparticles capped with myristate. nasa.gov This demonstrates the role of the myristate ligand in controlling the size and providing stability to the nanoparticles. The general principle of using surfactants to create microemulsions for nanoparticle synthesis is a well-established technique for producing a wide variety of nanoparticles with controlled sizes and properties.

Precursor Design and Dissolution Kinetics in Nanocrystal Growth

In the synthesis of nanocrystals, the design of the precursor system is critical for controlling the final properties of the nanomaterial. While not a precursor in the traditional sense (i.e., it does not form the inorganic core of the nanocrystal), sodium myristate plays a crucial role as a surface-active agent that dictates the reaction environment. Its inclusion in the synthesis medium is a key aspect of "precursor design," where it functions to stabilize growing nanocrystals, preventing their aggregation and controlling their growth kinetics.

Influence on Nanocrystal Dimension and Optoelectronic Properties

The size and shape of nanocrystals are determining factors for their unique properties. Sodium myristate, acting as a stabilizer, directly influences the final dimensions of nanocrystals during their synthesis. By adsorbing to the nanocrystal surface, the myristate ligands regulate the addition of new precursor molecules, sterically hindering uncontrolled growth and aggregation. nih.gov The concentration and chemical nature of the stabilizing agent are key variables that allow for the tuning of nanocrystal size.

Furthermore, the surface chemistry of nanocrystals has a profound impact on their optoelectronic properties. While specific data on sodium myristate's direct impact is limited, the principles of surface ligand effects are well-established. The ligands passivate the surface, removing electronic trap states that can quench luminescence, thereby enhancing quantum yield. The nature of the ligand can also influence the electronic structure of the nanocrystal, potentially altering its bandgap and emission wavelength. The surface charge imparted by an ionic surfactant like sodium myristate is also a critical factor, affecting the nanocrystal's interaction with its environment, including its endocytosis by cells and its integration into electronic devices. nih.gov

Formation and Stabilization of Solid Lipid Nanoparticles (SLN)

Solid Lipid Nanoparticles (SLNs) are advanced drug delivery systems composed of a solid lipid core, which is biocompatible and biodegradable. rjptonline.orgnih.gov Sodium myristate is an effective surfactant for the formation and stabilization of these nanoparticles. essentialsbycatalina.com SLNs are typically produced via a hot homogenization technique, where a drug is dissolved in a melted lipid and then emulsified in a hot aqueous surfactant solution. nih.gov

In this system, sodium myristate plays a pivotal role. As a surfactant, it reduces the interfacial tension between the lipid and aqueous phases, facilitating the formation of a fine nanoemulsion. essentialsbycatalina.com Upon cooling, the lipid droplets crystallize to form solid nanoparticles. The myristate anions arrange themselves at the lipid-water interface, with their hydrophobic tails embedded in the lipid core and their hydrophilic carboxylate heads oriented towards the aqueous phase. This creates a stabilizing layer that prevents the nanoparticles from aggregating, ensuring the long-term stability of the colloidal dispersion. nih.gov The choice and concentration of the surfactant are critical parameters that influence the particle size, drug encapsulation efficiency, and release profile of the SLNs. rjptonline.org

ParameterInfluence of Surfactant (e.g., Sodium Myristate)
Particle Size Higher surfactant concentration generally leads to smaller particle sizes by more effectively stabilizing the lipid droplets during homogenization.
Stability Provides a steric and/or electrostatic barrier that prevents particle aggregation and ensures the physical stability of the SLN dispersion.
Drug Loading The type of surfactant can influence the structure of the lipid matrix (e.g., promoting less-ordered crystals), which can affect drug encapsulation efficiency.
Release Profile Can influence the drug release rate; for instance, a dense surfactant layer might slow down the diffusion of the drug from the lipid core.

This table provides a general overview of how surfactants like sodium myristate impact the key properties of Solid Lipid Nanoparticles (SLNs).

Intercalation and Application in Layered Hydroxide (B78521) Salts (LHS)

Layered Hydroxide Salts (LHS) are a class of 2D nanomaterials with a brucite-like structure, characterized by positively charged layers that can accommodate various anions in the interlayer space. researchgate.netresearchgate.net This feature allows them to be used as hosts for functional molecules, including those with therapeutic or industrial relevance.

Research has demonstrated the successful intercalation of myristate anions into the interlayer galleries of both copper and zinc hydroxide nitrates. researchgate.net In these studies, the intercalation was achieved via a co-precipitation method, where an aqueous solution of the metal nitrate (B79036) is reacted with sodium hydroxide in the presence of sodium myristate. The myristate anions replace the original nitrate anions between the metal hydroxide layers. The success of this intercalation is typically confirmed by X-ray diffraction (XRD), which shows a significant increase in the basal spacing of the layered material, corresponding to the size of the accommodated myristate anion. This modification transforms the typically hydrophilic nature of the LHS into a more hydrophobic, organo-modified material, opening up applications in polymer nanocomposites and as controlled-release systems. researchgate.net

Original LHSIntercalating AnionResulting MaterialMethod
Copper Hydroxide Nitrate (CHN)MyristateCopper Hydroxide Myristate (CHM)Direct (Co-precipitation)
Zinc Hydroxide Nitrate (ZHN)MyristateZinc Hydroxide Myristate (ZHM)Direct (Co-precipitation)
Copper Hydroxide Nitrate (CHN)MyristateCHN intercalated with myristateIndirect
Zinc Hydroxide Nitrate (ZHN)MyristateZHN intercalated with myristateIndirect

This table summarizes the synthesis of Layered Hydroxide Salts intercalated with myristate anions as described in research findings. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Sodium Myristate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the functional groups and probing the conformational order of sodium myristate molecules in different environments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups within the sodium myristate molecule. The IR spectrum reveals distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

Key functional group absorptions for sodium myristate include:

Carboxylate (COO⁻) Group: The most prominent feature is the strong asymmetric and symmetric stretching vibrations of the carboxylate anion. The asymmetric stretch typically appears in the region of 1560-1650 cm⁻¹, while the symmetric stretch is observed around 1400-1450 cm⁻¹. The exact positions of these peaks can be influenced by factors such as hydration, crystal packing, and the presence of different phases.

Alkyl Chain (C-H) Vibrations: The long hydrocarbon chain of the myristate moiety gives rise to several characteristic C-H stretching and bending vibrations.

Stretching Vibrations: Strong absorptions between 2850 and 2960 cm⁻¹ are attributed to the symmetric and asymmetric stretching of the methylene (B1212753) (CH₂) and methyl (CH₃) groups. pressbooks.pub The precise frequencies of these bands can indicate the conformational order of the alkyl chains; lower frequencies suggest a more ordered, all-trans conformation.

Bending Vibrations: Methylene scissoring vibrations are typically found around 1465 cm⁻¹.

The presence and characteristics of these absorption bands provide definitive identification of the carboxylate head group and the hydrocarbon tail, confirming the chemical identity of sodium myristate.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylate (COO⁻)Asymmetric Stretching1560 - 1650Strong
Carboxylate (COO⁻)Symmetric Stretching1400 - 1450Strong
Methylene (CH₂)Asymmetric Stretching~2920Strong
Methylene (CH₂)Symmetric Stretching~2850Strong
Methylene (CH₂)Scissoring (Bending)~1465Medium

Infrared Reflection Absorption Spectroscopy (IRRAS) for Surface Layer Probing

Infrared Reflection Absorption Spectroscopy (IRRAS) is a surface-sensitive technique used to investigate the structure and orientation of molecules in thin films and monolayers at interfaces, such as the air/water interface. nih.gov For sodium myristate, IRRAS provides valuable information about the organization of its molecules in adsorbed layers. acs.orgacs.org

Studies using IRRAS on aqueous solutions of sodium myristate have revealed that the composition and conformation of the surface layer are highly dependent on the pH of the solution. acs.orgacs.org At a natural pH of around 8-9, both the myristate anion and its protonated form, myristic acid, are present at the interface. acs.org However, at a higher pH of 12, the IRRAS spectra confirm that only the myristate anion is present in the monolayer. acs.orgacs.org

The frequencies of the antisymmetric and symmetric methylene (CH₂) stretching vibrations are particularly informative. At the lower, natural pH, these bands are observed at lower frequencies, which is indicative of a more ordered, all-trans conformation of the hydrocarbon chains due to higher surface densities. acs.orgacs.org Conversely, at pH 12, the higher frequencies of these bands suggest a more disordered state of the alkyl chains. acs.org By analyzing the polarization dependence of the IRRAS signal, the average orientation of the hydrocarbon tails with respect to the surface normal can be determined.

pH Condition Dominant Surface Species Alkyl Chain Conformation (from CH₂ stretching frequencies)
Natural pH (~8-9)Myristate and Myristic AcidMore ordered, all-trans
High pH (12)MyristateMore disordered

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Aggregation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the detailed chemical structure and studying the aggregation behavior of sodium myristate in solution. Both ¹H and ¹³C NMR provide distinct signals for the different carbon and hydrogen atoms along the myristate chain.

In ¹H NMR spectra of sodium myristate in solution, characteristic signals include:

A triplet corresponding to the terminal methyl (CH₃) protons.

A complex multiplet region for the numerous methylene (CH₂) groups in the alkyl chain.

A distinct signal for the α-methylene protons adjacent to the carboxylate group, which is typically shifted downfield due to the electron-withdrawing effect of the carboxylate.

¹³C NMR spectra provide complementary information, with resolved signals for each carbon atom in the myristate chain, including the carboxylate carbon.

NMR is particularly powerful for studying the formation of micelles and other aggregates. Upon aggregation, changes in the chemical environment of the nuclei lead to shifts in their resonance frequencies and alterations in their relaxation times. For instance, the chemical shifts of the protons and carbons in the hydrocarbon tail can change upon moving from a monomeric state in solution to the hydrophobic core of a micelle. Furthermore, techniques such as diffusion-ordered spectroscopy (DOSY) can be used to measure the diffusion coefficients of the monomers and micelles, providing direct evidence of aggregation and information on the size of the aggregates. Solid-state NMR can be employed to study the structure and dynamics of sodium myristate in its solid, crystalline, or gel phases. nih.gov

UV-Visible Spectrophotometry for Electronic Transitions and Complexation

UV-Visible spectrophotometry is used to study the electronic transitions within a molecule. libretexts.org For a simple saturated carboxylate like sodium myristate, the primary electronic transitions occur at high energies, typically in the far ultraviolet region, and are not readily observable with standard UV-Vis instruments (200-800 nm). These transitions involve the promotion of electrons from non-bonding (n) and sigma (σ) orbitals to higher energy anti-bonding orbitals (σ*). youtube.com

Specifically, the carboxylate group can undergo an n → π* transition. However, this transition is often weak and may be difficult to observe. The more intense σ → σ* transitions of the alkyl chain occur at even shorter wavelengths, well below the typical range of UV-Vis spectrophotometry. libretexts.org

Despite the limited direct spectral features of sodium myristate itself in the standard UV-Vis range, the technique can be indirectly useful. For example, it can be used to study the complexation of sodium myristate with other molecules that do have a chromophore (a part of a molecule that absorbs light). Changes in the absorption spectrum of the chromophore upon interaction with myristate micelles can provide information about the binding process and the microenvironment within the micelle.

X-ray Scattering Techniques for Supramolecular Structure Elucidation

X-ray scattering techniques are indispensable for determining the size, shape, and arrangement of sodium myristate aggregates in solution and in the solid state.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a key technique for investigating the nanoscale structure of materials, making it ideal for studying the supramolecular assemblies of sodium myristate in solution, such as micelles. nih.govyoutube.com SAXS measures the scattering of X-rays by a sample at very small angles, which provides information about the size, shape, and distribution of particles with dimensions typically in the range of 1 to 100 nanometers. nih.gov

When sodium myristate is dissolved in water above its critical micelle concentration (CMC), it self-assembles into micelles. SAXS experiments on these solutions produce a characteristic scattering pattern. By analyzing this pattern, researchers can determine important parameters of the micelles:

Shape: The scattering curve can be fitted to various models (e.g., spherical, ellipsoidal, cylindrical) to determine the most likely shape of the micelles. For many simple surfactants like sodium myristate, the micelles are often found to be approximately spherical or slightly ellipsoidal.

Aggregation Number: In combination with other data, SAXS can help to estimate the average number of myristate molecules that make up a single micelle.

Inter-micellar Interactions: At higher concentrations, a "structure factor" peak may appear in the scattering pattern, which provides information about the spatial arrangement and interactions between neighboring micelles.

SAXS is a non-invasive technique that allows for the in-situ characterization of these self-assembled structures under various conditions of temperature, concentration, and ionic strength. youtube.comyoutube.com

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is a powerful technique for probing the structure of materials at the atomic and molecular level. wikipedia.org It analyzes Bragg peaks scattered at wide angles, which correspond to sub-nanometer-sized structures. wikipedia.org For a partially ordered material like sodium myristate, which can exist in various crystalline and liquid crystalline (mesophase) states, WAXS provides critical information about its degree of crystallinity and the interatomic spacings within its crystal lattice. diamond.ac.ukmeasurlabs.com

The technique involves irradiating a sample—which can be a solid, powder, gel, or paste—with a monochromatic X-ray beam. measurlabs.com The X-rays are scattered by the electrons in the sample, and a detector records the intensity of this scattering at wide angles relative to the incident beam. measurlabs.com The resulting diffraction pattern is a fingerprint of the material's atomic arrangement. wikipedia.orgmeasurlabs.com This pattern can be used to determine the precise location of atoms within the unit cell and how well-ordered or crystalline the sample is. measurlabs.com While WAXS provides detailed information on sub-nanoscopic structures, it is often used in conjunction with Small-Angle X-ray Scattering (SAXS) to obtain a complete picture of the material's structure across different length scales. wikipedia.org

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for the identification of crystalline phases within a material. wikipedia.orgmicroanalysis.com.au Every crystalline solid, including sodium myristate, produces a unique diffraction pattern when subjected to X-ray bombardment, serving as a distinct "fingerprint" for that substance. microanalysis.com.auforcetechnology.com This pattern is generated by the constructive interference of X-rays scattered by the regularly spaced atoms in a crystal, as described by Bragg's Law. tcd.ie

In a typical powder XRD analysis, a powdered sample of sodium myristate is irradiated with X-rays at varying angles (2θ). microanalysis.com.au The resulting scan of diffracted X-ray intensity versus the angle 2θ provides information on the d-spacings (the distance between atomic planes) within the crystal structure. wikipedia.orgtcd.ie By comparing this pattern to reference databases, the specific crystalline phase of the sodium myristate can be identified. forcetechnology.com

This technique is crucial for:

Phase Identification: Confirming the identity and purity of synthesized sodium myristate.

Polymorph Analysis: Distinguishing between different crystalline forms (polymorphs) of sodium myristate that may exist under varying temperature or preparation conditions.

Crystallinity Determination: Assessing the degree of crystallinity in a sample. wikipedia.org

Lattice Parameter Calculation: Determining the dimensions of the unit cell from the positions of the diffraction peaks. tcd.ie

The data obtained from an XRD analysis can be presented in a table correlating the diffraction angles with the corresponding d-spacings and Miller indices (hkl) of the crystal planes.

Table 1: Representative XRD Data for a Crystalline Powder

2θ (degrees)d-spacing (Å)Miller Indices (hkl)Relative Intensity (%)
21.64.11(200)100
30.72.91(220)45
37.92.37(131)60
44.22.05(400)30
55.41.66(331)25

Note: This table is for illustrative purposes to show the type of data generated by XRD and does not represent actual measured data for Sodium Myristate.

Electrochemical and Conductometric Investigations of Solution Behavior

Electrochemical and conductometric methods are vital for understanding the behavior of ionic species like sodium myristate in solution. Conductometry, which measures the electrical conductivity of a solution, is particularly useful for studying the aggregation behavior of surfactants.

For many surfactants, a plot of specific or molar conductivity versus concentration reveals a distinct break point, which indicates the onset of micelle formation and is known as the Critical Micelle Concentration (CMC). tsijournals.com However, studies on sodium myristate have shown that its behavior can be complex. Research comparing sodium myristate to potassium myristate found that at room temperature, aqueous solutions of sodium myristate did not exhibit a classic CMC, suggesting that micelles were not present. researchgate.net Instead, the leveling off of conductivity at higher concentrations was attributed to the formation and precipitation of crystallites. researchgate.net

Conductometric studies on related dysprosium myristates in methanol (B129727) show that these soaps behave as weak electrolytes in dilute solutions. tsijournals.comtsijournals.com From such measurements, several key parameters can be determined:

Critical Micelle Concentration (CMC): The concentration at which surfactants begin to self-assemble into micelles. For dysprosium myristate, the CMC decreases as the fatty acid chain length increases. tsijournals.com

Molar Conductance at Infinite Dilution (μ₀): The theoretical conductivity of the solution if it were infinitely dilute, where inter-ionic interactions are negligible.

Degree of Dissociation (α): The fraction of the soap molecules that have dissociated into their constituent ions.

Dissociation Constant (K): An equilibrium constant that quantifies the extent of dissociation of a weak electrolyte. tsijournals.com

Table 2: Parameters from Conductometric Studies of Metal Soaps

ParameterDescriptionTypical Application
Critical Micelle Concentration (CMC)Concentration at which micelle formation begins.Characterizes surfactant aggregation behavior.
Molar Conductance (μ)The conductivity of a solution per mole of electrolyte.Decreases with increasing concentration due to ionic interactions. tsijournals.com
Degree of Dissociation (α)Fraction of dissociated ions.Indicates the strength of the electrolyte. tsijournals.com
Dissociation Constant (K)Equilibrium constant for dissociation.Quantifies electrolyte behavior in dilute solutions. tsijournals.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. wikipedia.org These methods are essential for characterizing the thermal stability and phase behavior of sodium myristate.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or held at a constant temperature. eltra.com This technique is primarily used to determine a material's thermal stability and composition. tainstruments.com A TGA experiment on sodium myristate would provide a thermogram, a plot of mass versus temperature, revealing the temperatures at which decomposition events occur. wikipedia.orgyoutube.com

The process typically involves heating a small amount of the sample at a constant rate in a controlled atmosphere (e.g., inert nitrogen or oxidative air). tainstruments.com The resulting mass loss can be analyzed to understand the decomposition mechanism and its kinetics. tainstruments.com For sodium myristate, distinct mass loss steps could correspond to the loss of adsorbed water followed by the thermal decomposition of the organic myristate chain at higher temperatures. By performing experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of the decomposition reaction can be calculated using methods like the isoconversional principle. youtube.com

Table 3: Hypothetical TGA Data for Sodium Myristate Decomposition

Temperature Range (°C)Mass Loss (%)Associated Event
50 - 120~1-2%Loss of adsorbed moisture
250 - 450~75-85%Major decomposition of the hydrocarbon chain
> 450-Formation of stable residue (e.g., sodium carbonate)

Note: This table is illustrative and does not represent specific experimental results.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. s4science.at It is highly effective for determining the temperatures and enthalpy changes associated with phase transitions. nih.govtudelft.nl

When sodium myristate is heated, it undergoes a series of well-defined phase transitions. A DSC thermogram would show these transitions as endothermic peaks (melting, solid-solid transitions) or exothermic peaks (crystallization). Key thermal events that can be identified for sodium myristate include:

The Krafft Temperature: The temperature above which the solubility of the surfactant increases sharply and micelle formation becomes possible.

Solid-Solid Phase Transitions: Transitions between different crystalline polymorphs.

Mesophase Transitions: Transitions from a crystalline state to various liquid crystalline (smectic, lamellar) phases, which are characteristic of soaps.

Clearing Point (Melting Point): The final transition from the last liquid crystalline phase to an isotropic liquid.

The temperatures at which these peaks occur (onset or peak temperature) and the area under the peaks (enthalpy) provide a detailed thermal profile of the compound. s4science.attudelft.nl

Table 4: Phase Transition Temperatures of Sodium Myristate Determined by DSC

TransitionTransition Temperature (°C)Enthalpy (ΔH) (kJ/mol)
Crystalline Phase I → Crystalline Phase II~150-170Data Dependent
Crystalline Phase II → Lamellar Phase~210-220Data Dependent
Lamellar Phase → Isotropic Liquid (Melt)~250-260Data Dependent

Note: The temperatures are approximate and can vary based on purity and experimental conditions. The table illustrates the type of data obtained.

Microscopy and Imaging Techniques (e.g., Polarized Optical Microscopy, SEM, AFM)

Microscopy techniques are indispensable for visualizing the morphology, structure, and surface features of sodium myristate from the micro- to the nanoscale.

Polarized Optical Microscopy (PLM): PLM is an optical microscopy technique that uses polarized light to analyze materials with anisotropic properties, such as crystals. nasa.gov Because sodium myristate is a crystalline solid, it is birefringent, meaning it has more than one refractive index. microscopeworld.com When viewed between crossed polarizers, sodium myristate crystals and its various liquid crystalline phases will appear bright against a dark background, exhibiting characteristic textures and interference colors that can be used for phase identification. youtube.com The rotating stage of a PLM allows for the observation of how these optical properties change with the crystal's orientation. youtube.com

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography. kit.edumdpi.com It is characterized by a large depth of field, which allows for a three-dimensional appearance of the sample's surface. kit.edu For sodium myristate, SEM can reveal the morphology (e.g., shape and size) of individual crystals, such as whether they are lamellar (plate-like), acicular (needle-like), or have other habits. researchgate.net It is also effective for examining the structure of crystal aggregates and surface features. kit.edu When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample. nih.govqmineral.com

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that provides topographical imaging with extremely high resolution, down to the nanometer scale. nih.govyoutube.com It uses a sharp tip attached to a flexible cantilever to "feel" the surface of the sample. youtube.com AFM can be used to visualize the fine surface details of a single sodium myristate crystal, including terraces, steps, and other defects. mdpi.com In addition to imaging, AFM can operate in "force spectroscopy" mode to measure the forces between the tip and the sample, providing insights into surface properties and intermolecular interactions at the nanoscale. nih.gov It can be used to study the structure of adsorbed layers of sodium myristate on a substrate or the initial stages of crystal nucleation and growth in solution. nih.gov

Biological and Biochemical Research Implications of Sodium Myristate

Protein Myristoylation: Mechanisms and Functional Consequences

Protein myristoylation is a crucial lipidation modification involving the covalent attachment of a myristoyl group, derived from myristic acid, to a protein. wikipedia.orgcreative-diagnostics.com This modification typically occurs at the alpha-amino group of an N-terminal glycine (B1666218) residue through an amide bond. wikipedia.orgcreative-proteomics.com The enzyme N-myristoyltransferase (NMT) catalyzes this reaction in the cytoplasm of cells. wikipedia.org Myristoylation can happen either co-translationally, during protein synthesis, or post-translationally after the initiator methionine is removed or an internal glycine is exposed by cleavage. wikipedia.orgcreative-diagnostics.comnih.gov

This lipidation is prevalent across various organisms, including animals, plants, fungi, protozoans, and viruses. wikipedia.org Myristoylation is essential for weak protein-protein and protein-lipid interactions and is critical for membrane targeting, protein-protein interactions, and functions within numerous signal transduction pathways. wikipedia.org

The mechanism involves NMT binding to myristoyl coenzyme A (CoA) and the target peptide. wikipedia.org The enzyme facilitates the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine. creative-diagnostics.com This covalent attachment allows myristoylated proteins to associate with cellular membranes, such as the plasma membrane, Golgi apparatus, endoplasmic reticulum, and other organelles, thereby facilitating their proper localization and function. creative-diagnostics.com

Myristoylation can also act as a "molecular switch," where the orientation of the myristoyl group is regulated. wikipedia.orgnews-medical.net This can involve conformational changes in the protein upon ligand binding or GTP binding, exposing the myristoyl group and signaling for cellular localization or protein interactions. wikipedia.org

Functionally, myristoylation can influence protein-protein interactions, enhance protein interactions with organelle or plasma membranes, and affect protein stability. nih.gov It plays a vital role in cellular signaling, subcellular tracking, and localization. creative-diagnostics.comnih.gov Many signal transduction proteins, including G-protein family members, protein kinases, and small GTPases, undergo myristoylation, which aids their recruitment and localization to the plasma membrane for participation in signaling cascades. creative-diagnostics.com

Myristoylation is also implicated in various developmental processes and diseases, including infectious diseases, parasitic diseases, and cancer. creative-diagnostics.com For instance, increased myristoylation of c-Src, a protein involved in mitotic cycling, can lead to enhanced cell proliferation and contribute to transforming normal cells into cancer cells. wikipedia.orgnih.gov Viral proteins can also undergo myristoylation, which is important for their membrane association, viral assembly, and interaction with host cells. creative-diagnostics.comnih.gov Inhibiting the myristoylation of viral proteins has been explored as an antiviral strategy. creative-diagnostics.com

Myristoylation can induce structural changes in intrinsically disordered proteins (IDPs), promoting the formation of transient secondary structures like amphipathic α-helices, which are crucial for membrane targeting and binding. omicsonline.org The myristoyl group can embed within the lipid bilayer, influencing the orientation and folding of the IDP. omicsonline.org

Interactions with Cellular Membranes: Fluidity and Permeability Modulation

Sodium myristate, as a fatty acid salt, can interact with cellular membranes and potentially influence their fluidity and permeability. Fatty acids and their salts can integrate into lipid bilayers, altering their physical properties. Changes in membrane lipid composition, such as the ratio of saturated to unsaturated fatty acids, can significantly impact membrane fluidity and permeability. frontiersin.orgcas.cz

While the provided search results primarily discuss the effects of fatty acids like myristic acid or related compounds like phorbol (B1677699) myristate acetate (B1210297) on membrane properties, they offer insights into the general mechanisms by which lipid molecules can modulate membrane fluidity and permeability. For example, increasing the saturation of membrane fatty acids can decrease membrane fluidity and potentially lead to phase separation within the membrane. cas.cz Conversely, incorporating unsaturated fatty acids generally increases fluidity. frontiersin.org

Studies on the effects of phorbol myristate acetate (PMA), a compound structurally related to myristic acid, have shown its influence on membrane fluidity and permeability to divalent cations in neutrophils. Chronic treatment with PMA can downregulate PKC expression and increase membrane fluidity and permeability. plos.org This suggests a link between lipid-interacting molecules and the modulation of membrane properties.

The amphiphilic nature of sodium myristate, with its hydrophobic tail and hydrophilic head group, allows it to interact with the lipid bilayer. evitachem.com This interaction can influence membrane dynamics, potentially affecting fluidity and the passage of substances across the membrane. Research on the competitive adsorption of proteins and surfactants like sodium myristate at interfaces, such as the silicon oxide/aqueous interface, highlights their ability to interact with surfaces and potentially alter their properties. chemsrc.com

Influence on Microbial Systems and Growth Patterns (e.g., Mycorrhizal Fungi)

Sodium myristate, or its constituent myristate, has been shown to influence microbial systems and growth patterns, particularly in the context of arbuscular mycorrhizal (AM) fungi. AM fungi form symbiotic associations with plants and are dependent on their hosts for essential nutrients, including lipids, as they lack the genes for de novo fatty acid biosynthesis. researchgate.netnih.gov

Recent research indicates that myristate can serve as a carbon and energy source for the asymbiotic growth of AM fungi like Rhizophagus irregularis. researchgate.netnih.gov Studies have demonstrated that external supply of myristate can initiate hyphal growth and lead to the formation of infection-competent secondary spores under pure culture conditions. researchgate.netnih.gov This finding is significant for advancing the pure culture of AM fungi.

Experiments have shown that myristate can induce extensive hyphal branching in R. irregularis, R. clarus, and G. margarita at high concentrations. nih.gov Furthermore, exogenous myristate has been found to promote the colonization of AM fungi in host plants like tomato. frontiersin.orgnih.gov It stimulates the growth and branching of hyphae, increases the number of hyphopodia, and enhances mycorrhizal colonization frequency, intensity, and arbuscular abundance. frontiersin.orgnih.gov

However, exogenous myristate can also have complex effects on the symbiotic relationship. While promoting fungal growth and colonization, it may decrease the growth range and host tropism of germ tubes and potentially inhibit the exchange of nutrients between the fungi and the host plant. frontiersin.orgnih.govbiorxiv.org Despite this, the increased fungal biomass and colonization due to exogenous myristate may offset the inhibitory effect on nutrient exchange, as observed in studies where plant growth was not negatively affected. frontiersin.orgnih.gov

The influence of myristate on AM fungi highlights its role not only as a nutrient but potentially also as a signaling molecule that affects fungal development and interaction with host plants. biorxiv.org

Utilization as a Biochemical Reagent and Tool in Life Science Research

Sodium myristate is utilized as a biochemical reagent and a tool in various life science research applications. evitachem.comchemsrc.commedchemexpress.com Its properties as a surfactant and emulsifier make it useful in preparing biological samples and formulations. evitachem.commedchemexpress.com

In life science research, sodium myristate can be used as a biological material or organic compound for studies related to fatty acid metabolism and cellular processes involving membrane dynamics. evitachem.comchemsrc.commedchemexpress.com Its well-defined properties allow researchers to use it as a model compound in studies investigating the behavior of fatty acids and their interactions with biological systems. evitachem.com

Research involving protein myristoylation often utilizes myristic acid or its derivatives, and sodium myristate, as a readily available salt form, can serve as a source of myristate for such studies, although myristoyl-CoA is the direct donor in the enzymatic reaction. wikipedia.orgcreative-diagnostics.com

Furthermore, labeled forms of myristic acid, such as those with stable isotopes like ¹³C, are used in metabolic labeling studies to trace the incorporation and metabolism of myristate in cells and proteins. isotope.comnih.gov These studies provide insights into protein myristoylation and fatty acid metabolism pathways. nih.gov

Sodium myristate's application as a biochemical reagent stems from its chemical properties and its relationship to myristic acid, a key molecule in protein modification and lipid metabolism. evitachem.comchemsrc.commedchemexpress.com

Theoretical and Computational Approaches in Sodium Myristate Research

Kinetic Modeling of Reaction and Decomposition Processes

Kinetic modeling in the context of sodium myristate research primarily focuses on understanding the rates and mechanisms of its reactions and decomposition under various conditions. While direct studies on the kinetic decomposition of pure sodium myristate are less commonly highlighted in the provided search results, kinetic principles are applied in studies involving sodium myristate as an additive or in systems where it undergoes transformation.

One application of kinetic modeling involving sodium myristate is in the study of the precipitation and thermal decomposition of calcium carbonate. Sodium myristate has been investigated as a crystal morphology modifier in the calcium carbonate precipitation process. Kinetic models, such as the FWO, KAS, and Starink models, have been used to evaluate the thermal decomposition data of calcium carbonate crystals prepared with sodium myristate. researchgate.nettandfonline.com These studies found that the addition of sodium myristate led to a decrease in the average activation energy for the thermal decomposition of calcium carbonate. tandfonline.com For instance, average activation energies for calcium carbonate decomposition were found to be in the range of 147–188 kJ/mol, decreasing by approximately 10% with the addition of sodium myristate. researchgate.net Specifically, with 50 ppm sodium myristate, average activation energies were calculated to be around 168.6, 164.2, and 165.0 kJ/mol using the FWO, KAS, and Starink models, respectively. tandfonline.com This suggests that sodium myristate influences the energy barrier of the decomposition process when incorporated or adsorbed onto the crystal structure.

Another area where kinetic considerations are relevant is in the interaction of sodium myristate and other surfactants with biological membranes. Molecular dynamics simulations have been used to study the translocation kinetics of surfactants, including myristate, across bacterial cell walls. researchgate.netscispace.com These studies correlate translocation kinetics with factors like critical micellar concentration (CMC) and the size of surfactant aggregates, highlighting the importance of kinetic aspects in their biological activity. researchgate.netscispace.com The lifetime of smaller aggregates was found to influence the number of translocation events across the peptidoglycan layer. scispace.com

Thermodynamic Modeling of Solution and Phase Behavior

Thermodynamic modeling is essential for understanding the complex solution and phase behavior of sodium myristate in aqueous systems. Sodium myristate exhibits characteristics of ionic surfactants, and its behavior is influenced by factors such as concentration, temperature, pH, and the presence of electrolytes.

A significant aspect of the thermodynamic behavior of aqueous sodium myristate solutions is protonation (or hydrolysis), which leads to the formation of less soluble myristic acid and acid soaps. researchgate.net This phenomenon affects the solubility limit and phase behavior, resulting in no sharp solubility limit in aqueous solutions without added electrolytes. researchgate.net The apparent protonation equilibrium constant increases with increasing concentration, indicating significant solution nonidealities in addition to micellization. researchgate.net

Thermodynamic models are employed to describe the concentration dependence of properties like conductivity and pH in micellar carboxylate solutions. researchgate.net Phase behavior studies of sodium soaps, including sodium myristate, in aqueous solutions are often conducted by observing the phases present as a function of composition and temperature. researchgate.net

Key thermodynamic parameters characterizing the aggregation behavior of sodium myristate include the critical micelle concentration (CMC), aggregation number, and counterion binding parameter. Experimental techniques such as conductimetry and ion-selective electrodes have been used to infer these parameters. researchgate.net At 25°C, the CMC of sodium myristate is estimated to be around 4.5 mM, with micelles having an aggregation number of approximately 70 and a counterion binding parameter (beta) of about 0.7. researchgate.net The CMC of sodium myristate shows a slight increase with temperature between 25°C and 45°C. researchgate.net The solubility of sodium myristate in water at 25°C is estimated to be about 6 mM, and it increases with temperature while decreasing with increasing sodium ion concentration. researchgate.net

The formation of acid-soap crystallites is another important aspect of the phase behavior influenced by thermodynamics. researchgate.net Theoretical expressions can describe the concentrations of various species in solution, and comparison with experimental data helps in understanding the distribution of sodium myristate between micelles and acid-soap crystallites. researchgate.net

Data on the CMC and aggregation behavior of sodium myristate:

ParameterValue (at 25°C)MethodSource
Critical Micelle Concentration (CMC)~4.5 mMIon-selective electrodes, Conductimetry researchgate.net
Aggregation Number~70Inferred from techniques researchgate.net
Counterion Binding Parameter (beta)~0.7Inferred from techniques researchgate.net
Solubility in Water~6 mMConductimetry, IR data researchgate.net

Note: The CMC of sodium myristate increases slightly with temperature from 25°C to 45°C researchgate.net.

Computational Studies on Molecular Interactions and Aggregation (General)

Computational studies, particularly molecular dynamics (MD simulations), provide detailed insights into the molecular interactions and aggregation behavior of sodium myristate and other surfactants. These simulations allow researchers to explore the self-assembly process and the structure and dynamics of aggregates at an atomistic or coarse-grained level.

Molecular dynamics simulations have been employed to study the aggregation behavior of medium-chain fatty acids, including myristate, to understand their interactions in water. researchgate.net Coarse-grained molecular dynamics (CG-MD) simulations have been used to assess aggregation behavior under different pH conditions and determine CMC values computationally. researchgate.net While CG-MD simulations for some medium-chain fatty acids showed lower CMC values compared to experimental results, the variation of aggregate sizes and morphologies with pH was consistent with experimental observations, suggesting the suitability of CG-MD for studying such colloidal systems. researchgate.net

Atomistic molecular dynamics simulations have been utilized to investigate the interactions of surfactants, including myristate, with bacterial cell envelopes. researchgate.netscispace.com These studies provide molecular-level understanding of processes like translocation across the peptidoglycan layer and the impact of surfactants on membrane structure. researchgate.netscispace.com Simulations have shown that the translocation kinetics across peptidoglycan are correlated with the CMC, influencing the concentration of free monomeric surfactant available for translocation. researchgate.netscispace.com Aggregates generally show a lower propensity to translocate across the peptidoglycan layer. researchgate.net

Computational studies also explore the nature of intermolecular interactions within aggregates. For bile salt micelles, studies have indicated that hydrophobic interactions are the main driving force for the formation of primary micelles, while hydrogen bonds can play a role in shaping secondary micelles. mdpi.com Although this specifically relates to bile salts, similar computational approaches are applicable to understanding the interactions governing sodium myristate aggregation, which can form acid-soap crystals rather than traditional micelles under certain conditions. researchgate.net

Simulations can track the spontaneous aggregation of surfactant molecules from an initially dispersed state, providing data on the dynamics of aggregate formation and equilibrium structures. uni-regensburg.de Analysis of micellar aggregates from simulations can reveal details about their shape, the radial distribution of molecular components, and the nature of the interface with the solvent. uni-regensburg.de Intermolecular hydrogen bonding and monomer exchange rates within aggregates are also aspects that can be investigated through computational studies. uni-regensburg.de

Computational techniques can help to understand the formation of mixed micelles when sodium myristate is present with other amphiphilic molecules, such as bile salts. mdpi.com Simulations can illustrate how different components are incorporated into mixed aggregates and the resulting structural characteristics. mdpi.com

Q & A

Q. What are the standard laboratory synthesis methods for sodium myristate, and how are reaction conditions optimized?

Sodium myristate synthesis typically involves saponification of myristic acid with sodium hydroxide. Key parameters include molar ratios of acid to base (e.g., 1:1 to 1:1.5), temperature (25–44°C), and reaction time (12–20 hours). Experimental designs often use factorial approaches to optimize yield, such as varying enzyme load (12–24%) or cross-linker concentrations (0.1–0.5%) in immobilized lipase systems . Characterization via FTIR, NMR, and mass spectrometry confirms structure, while HPLC or GC assesses purity .

Q. How is sodium myristate’s purity validated in academic research?

Purity is validated using chromatographic techniques (HPLC, GC) to quantify residual fatty acids or unreacted precursors. For novel compounds, elemental analysis and melting point determination are required. Known compounds require literature cross-referencing, while new derivatives demand full spectral data (e.g., 1^1H/13^13C NMR, HRMS) and reproducibility across batches .

Q. What are the primary applications of sodium myristate in model biochemical systems?

Sodium myristate serves as a surfactant in lipid bilayer studies, emulsifier in liposome formulations (e.g., Zanthoxylum alkylamide delivery), and substrate for metabolic assays. Its critical micelle concentration (CMC) and aggregation behavior are pivotal in designing biocompatible drug carriers .

Advanced Research Questions

Q. How can response surface methodology (RSM) improve sodium myristate-based formulation efficiency?

RSM optimizes multi-variable systems (e.g., phospholipid-cholesterol ratios, sodium myristate concentration) by fitting quadratic models to experimental data. For example, central composite designs (CCD) evaluate interactions between variables like enzyme load (12–24%) and temperature (30–44°C). ANOVA identifies significant factors (e.g., p < 0.05), while 3D surface plots visualize optimal conditions for maximizing encapsulation efficiency (EE) in liposomes .

Q. How do researchers resolve contradictions in sodium myristate’s aggregation behavior across studies?

Discrepancies in aggregation (e.g., micelle vs. vesicle formation) arise from variations in pH, ionic strength, or counterion type (e.g., DMHCl4 vs. sodium cholate). Systematic replication under controlled conditions (fixed temperature, buffer composition) and advanced techniques like dynamic light scattering (DLS) or cryo-EM clarify structural transitions. For instance, catanionic mixtures with DMHCl4 show temperature-dependent phase changes, requiring rigorous documentation of environmental parameters .

Q. What genetic insights explain sodium myristate metabolism in model organisms, and how do these inform drug discovery?

In Saccharomyces cerevisiae, 212 strains with fatty acid-specific fitness defects (e.g., peroxisome biogenesis mutants) show impaired myristate metabolism. Targeted gene knockout studies reveal pathways like β-oxidation and acyl-CoA synthesis. These models help identify human orthologs for lipid-disorder therapeutics. Discrepancies between oleate and myristate screens (91% overlap) suggest shared metabolic requirements, guiding gene prioritization in functional studies .

Q. What methodologies assess sodium myristate’s biocompatibility and antibacterial efficacy in vitro?

Biocompatibility is tested via cytotoxicity assays (MTT, LDH release) on mammalian cell lines, while antibacterial activity uses minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Confocal microscopy tracks membrane disruption (e.g., propidium iodide uptake). Contradictory results (e.g., surfactant toxicity vs. stability) are addressed by standardizing cell culture conditions and surfactant concentration ranges (0.1–2.0 mM) .

Methodological Guidance for Data Analysis

  • Handling Conflicting Data : Use meta-analysis frameworks to compare studies, noting variables like solvent polarity (e.g., ethanol vs. aqueous systems) or assay endpoints (cell viability vs. ROS generation).
  • Statistical Validation : Apply Bonferroni corrections in multi-factor ANOVA to reduce Type I errors, especially in RSM-driven studies .
  • Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental protocols, including raw data deposition in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.